molecular formula C6H5ClN4 B11917287 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11917287
M. Wt: 168.58 g/mol
InChI Key: UJLOTRSSCVDNHY-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction yields the pyrazolopyrimidine scaffold, which can then be chlorinated to introduce the chloro substituent at the 5-position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern and its potent activity as a CDK2 inhibitor. This makes it a valuable compound for targeted cancer therapy, distinguishing it from other pyrazolopyrimidine derivatives .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11)

InChI Key

UJLOTRSSCVDNHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=NC(=N2)Cl

Origin of Product

United States

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